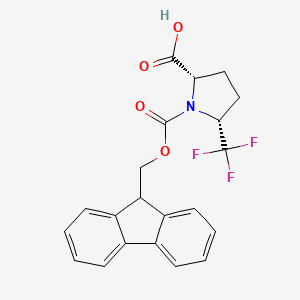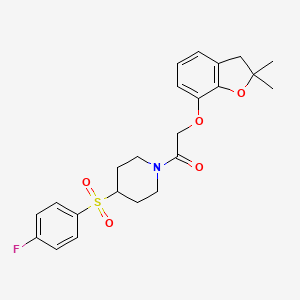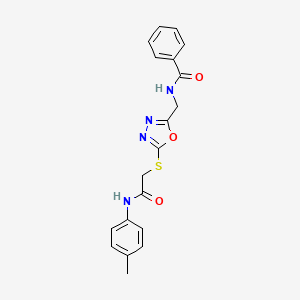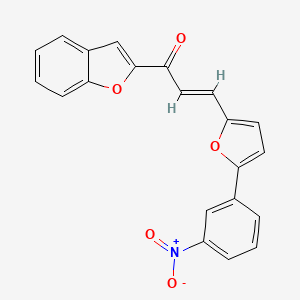
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Ligand Applications
Complexes of Palladium(II) Chloride with Related Ligands
Research by Palombo et al. (2019) explores new derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA), and their complex formation with Palladium(II) chloride. This study emphasizes the structural versatility and potential ligand applications of pyrazolyl propanamide derivatives, which may extend to the compound due to its structural similarity, particularly in coordination chemistry and the development of new materials (Palombo et al., 2019).
Insecticidal Activity
Anthranilic Diamide Analogues with Oxadiazole Rings
Liu et al. (2017) discuss the design, synthesis, and insecticidal activity of anthranilic diamide analogues containing oxadiazole rings, highlighting the significant potential of these compounds in pest management. Given the structural relationship, this research may offer insights into how modifications to the oxadiazole and pyrazolyl groups could impact biological activity, offering a pathway for developing new insecticides (Liu et al., 2017).
Pharmacological Potential
Evaluation of Heterocyclic Derivatives for Pharmacological Activities
Faheem (2018) presents a comprehensive evaluation of 1,3,4-oxadiazole and pyrazole derivatives for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study underscores the multifaceted pharmacological potential of compounds with oxadiazole and pyrazole moieties, suggesting possible research directions in drug development and the therapeutic application of such derivatives (Faheem, 2018).
Synthetic Methodologies and Characterization
Synthesis and Characterization of Novel Derivatives
The synthesis and biological evaluation of novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety, as explored by Kendre et al. (2015), highlight the importance of innovative synthetic strategies and detailed characterization in developing compounds with potential antimicrobial and anti-inflammatory properties. Such methodologies could be relevant for synthesizing and understanding the properties of "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide" and its derivatives (Kendre et al., 2015).
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-9(21-6-2-5-17-21)15(22)16-8-13-18-14(20-24-13)11-7-12(23-19-11)10-3-4-10/h2,5-7,9-10H,3-4,8H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNUJYLXOGSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2458686.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2458690.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2458691.png)






![2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid](/img/structure/B2458703.png)

